5-Amino-4-bromo-2-fluorobenzoic acid
Description
5-Amino-4-bromo-2-fluorobenzoic acid is a halogenated benzoic acid derivative featuring amino, bromo, and fluoro substituents at positions 5, 4, and 2, respectively. It is structurally related to intermediates used in pharmaceuticals and agrochemicals, where halogenation and functional group diversity are critical for bioactivity .
Properties
Molecular Formula |
C7H5BrFNO2 |
|---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
5-amino-4-bromo-2-fluorobenzoic acid |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,10H2,(H,11,12) |
InChI Key |
SCJMGMFLMHNBSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the bromination and fluorination of 5-amino-2-fluorobenzoic acid. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to introduce the bromo group at the desired position .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from commercially available precursors. The process may include protection and deprotection steps, as well as purification techniques such as recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-bromo-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with aryl boronic acids to form biaryl intermediates.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Use of fluorinating agents such as Selectfluor.
Coupling: Palladium-catalyzed coupling reactions with aryl boronic acids.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and biaryl compounds, which can be further utilized in the synthesis of pharmaceuticals and other organic materials .
Scientific Research Applications
Pharmaceutical Applications
5-Amino-4-bromo-2-fluorobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups make it suitable for modifications that enhance biological activity.
Synthesis of Drug Intermediates
The compound is utilized in synthesizing several drug intermediates, particularly in the development of anti-inflammatory and analgesic medications. For instance, it has been reported as a precursor for synthesizing compounds that exhibit peroxisome proliferator-activated receptor alpha (PPARα) agonism, which is beneficial in treating diabetic retinopathy and other metabolic disorders .
Case Study: PPARα Agonists
A study highlighted the evolution of a chemotype involving this compound derivatives, demonstrating their potential in reducing retinal vascular leakage in diabetic models . This suggests that derivatives of this compound could lead to effective treatments for diabetic complications.
Agricultural Applications
The compound is also explored for its potential use in agrochemicals, particularly as a building block for herbicides and pesticides.
Development of Herbicides
Research indicates that fluorinated benzoic acids, including this compound, can enhance the efficacy of herbicides due to their increased lipophilicity and biological activity . This characteristic allows for better absorption and translocation within plant systems.
Material Science Applications
Beyond pharmaceuticals and agriculture, this compound finds applications in material science, particularly in the development of polymers and resins.
Synthesis of Functional Polymers
The compound can be used to synthesize functionalized polymers that possess unique properties such as enhanced thermal stability and resistance to degradation . These materials are valuable in various industrial applications, including coatings and adhesives.
Data Table: Summary of Applications
| Application Area | Description | Example Use Cases |
|---|---|---|
| Pharmaceutical | Intermediate for drug synthesis | PPARα agonists for diabetes treatment |
| Agricultural | Building block for herbicides | Enhanced efficacy in weed control |
| Material Science | Synthesis of functionalized polymers | Coatings with improved properties |
Mechanism of Action
The mechanism of action of 5-Amino-4-bromo-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate signaling pathways, leading to its effects in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
*Similarity scores derived from structural fingerprint analysis .
- Positional Isomerism: Minor shifts in substituent positions significantly alter properties. For instance, 2-Amino-5-bromo-3-fluorobenzoic acid (similarity 0.96) has fluorine at position 3 instead of 2, which may reduce steric hindrance near the carboxylic acid group, enhancing reactivity in coupling reactions .
Physicochemical Properties
- Hydrogen Bonding: The amino group in 5-Amino-4-bromo-2-fluorobenzoic acid enables intramolecular N–H⋯O hydrogen bonds (observed in analogues like 4-Fluoro-2-(phenylamino)benzoic acid), enhancing crystalline stability . In contrast, non-amino analogues like 5-Bromo-2,4-difluorobenzoic acid rely solely on O–H⋯O dimerization, which may reduce thermal stability .
- Solubility: Bromine’s hydrophobicity likely reduces aqueous solubility compared to methoxy-substituted derivatives. For example, 4-Amino-2-fluoro-5-methoxybenzoic acid may exhibit better solubility in polar solvents due to its methoxy group .
Biological Activity
5-Amino-4-bromo-2-fluorobenzoic acid is an aromatic compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
This compound features a molecular formula of CHBrFNO and a molecular weight of approximately 234.02 g/mol. The compound is characterized by the presence of an amino group (-NH), a bromo substituent (-Br), and a fluoro substituent (-F) on the benzoic acid framework, which enhance its reactivity and biological interactions .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The unique combination of halogen atoms allows for strong intermolecular interactions, which may modulate enzyme activity or disrupt cellular signaling pathways. This can lead to various biological effects, including:
- Inhibition of Enzyme Activity: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Antimicrobial Activity: It has been shown to exhibit significant activity against various bacterial strains.
- Anticancer Properties: Preliminary studies suggest potential efficacy in targeting cancer cells .
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125–250 |
| Escherichia coli | 250–500 |
| Candida albicans | 62.5 |
These results indicate a promising profile for the compound as a potential antimicrobial agent .
Anticancer Activity
In addition to antimicrobial effects, studies have explored the anticancer properties of this compound. For instance, in cell line assays, the compound demonstrated cytotoxic effects against various cancer cell lines, with IC values indicating significant potency compared to standard chemotherapeutics. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Comparative Studies
When compared to structurally similar compounds, this compound exhibits distinct biological activities due to its unique substituent arrangement. A comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-4-bromo-3-fluorobenzoic acid | Similar amino and halogen substitutions | Moderate antibacterial |
| 2-Amino-6-bromo-3-fluorobenzoic acid | Different position of amino group | Low antibacterial |
| 2-Amino-4-bromo-5-fluorobenzoic acid | Additional fluorine substituent | Reduced efficacy |
The unique combination of an amino group with both bromine and fluorine substituents in this compound contributes to its enhanced reactivity and biological properties not found in its analogs .
Case Study: Antimicrobial Efficacy
In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The study found that this compound exhibited superior activity against multidrug-resistant strains, making it a candidate for further development as an antimicrobial agent .
Case Study: Cancer Cell Line Studies
Another investigation assessed the anticancer potential of various halogenated benzoic acids. The results indicated that this compound significantly inhibited the growth of breast cancer cell lines, showcasing its potential as a lead compound for developing new cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
